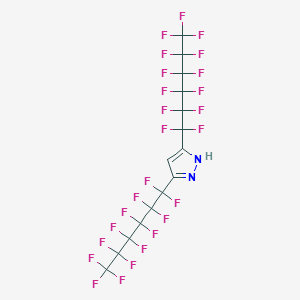

3,5-Bis(perfluorohexyl)pyrazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H2F26N2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2-1-3(43-42-2)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H,(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEVZBCRQDLSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H2F26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168787 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030269-33-0 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030269-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 3,5 Bis Perfluorohexyl Pyrazole and Its Structural Analogues

Strategies for Pyrazole (B372694) Ring Construction with Perfluoroalkyl Substitution

The formation of the pyrazole core structure with concomitant or subsequent introduction of perfluoroalkyl groups is a key challenge in the synthesis of compounds like 3,5-Bis(perfluorohexyl)pyrazole. Several primary methodologies have been developed to address this.

Cyclocondensation Approaches: Hydrazine (B178648) Derivatives with α,β-Unsaturated Carbonyl Compounds

A foundational and widely employed method for pyrazole synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated carbonyl compound. nih.govnih.gov For the synthesis of perfluoroalkyl-substituted pyrazoles, this typically involves a perfluoroalkylated 1,3-dicarbonyl species. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. nih.gov The use of hydrazine hydrate (B1144303) is common in these reactions. encyclopedia.pub

The general mechanism involves the nucleophilic attack of hydrazine at the β-position of the α,β-unsaturated carbonyl compound, leading to a hydrazone intermediate. This is followed by a ring-closing step where the other nitrogen atom of the hydrazine attacks the carbonyl carbon, and subsequent elimination of water yields the pyrazole. researchgate.net Lewis acids can be used to catalyze the initial acylation step to form the 1,3-diketone, which then cyclizes with hydrazine. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Perfluoroalkylated 1,3-dicarbonyl | Hydrazine | Not specified | Perfluoroalkyl-substituted pyrazole | nih.gov |

| α,β-Unsaturated ketone | Hydrazine | Acetic acid, reflux | 1-Acylpyrazoline | nih.gov |

| N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | Hydrazine hydrate | Not specified | 5-Aminopyrazoles | encyclopedia.pub |

Nucleophilic Substitution Reactions for Perfluoroalkyl Group Introduction

The introduction of perfluoroalkyl groups onto a pre-formed pyrazole ring via nucleophilic substitution is a less common but viable strategy. This approach is challenging due to the electron-rich nature of the pyrazole ring, which generally disfavors nucleophilic attack. encyclopedia.pubmdpi.com However, the presence of strong electron-withdrawing groups on the pyrazole ring can facilitate such reactions. encyclopedia.pub For instance, N-arylated pyrazoles can be deprotonated with a strong base like butyllithium (B86547) to generate a nucleophilic carbanion, which can then react with an electrophilic fluorine source. olemiss.edu This method, however, requires harsh conditions. olemiss.edu

Another approach involves the reaction of a pyrazole with a perfluoroalkylating agent. While direct C-fluoroalkylation of non-fluorinated pyrazoles is a known method, it often requires specific reaction conditions and catalysts. sci-hub.se

Direct Fluorination Techniques for Pyrazole Functionalization

Direct fluorination of the pyrazole ring is another method to introduce fluorine atoms, although this typically results in fluorination at the C4 position rather than the introduction of a perfluoroalkyl chain. Reagents like Selectfluor or dilute fluorine gas have been used for the direct electrophilic fluorination of pyrazoles, often leading to a mixture of mono- and difluorinated products. sci-hub.se Another technique involves deprotonation of the pyrazole ring with a strong base followed by reaction with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). sci-hub.se This method allows for the synthesis of fluoropyrazoles on a larger scale but can be limited by steric hindrance. sci-hub.se

[3+2] Cycloaddition Reactions for Fluorinated Pyrazole Synthesis

The [3+2] cycloaddition reaction is a powerful tool for constructing the pyrazole ring with incorporated fluorinated substituents. acs.org This method typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of fluorinated pyrazoles, a common strategy is the reaction of a fluorinated nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl bromide, with an alkene or alkyne (the dipolarophile). nih.gov This approach offers high regioselectivity. nih.govacs.org

The reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner. acs.org These intermediates can then be aromatized to the corresponding pyrazoles. nih.govacs.org The choice of solvent can influence whether the final product is a fully substituted pyrazole or a deacylated derivative. nih.gov This method has been shown to be effective even with electron-deficient dipolarophiles. nih.gov Another variation involves the reaction of fluorinated diazoalkanes with alkynes, which also proceeds via a [3+2] cycloaddition to yield fluoroalkyl-substituted pyrazoles. sci-hub.se

Table 2: Overview of [3+2] Cycloaddition Strategies for Fluorinated Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Key Features | Product | Reference |

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Enone | High regio- and diastereoselectivity | trans-5-Acyl-pyrazoline | nih.govacs.org |

| Fluorinated diazoalkane | Alkyne | Smooth reaction at room temperature for electron-deficient alkynes | Fluoroalkyl-substituted pyrazole | sci-hub.se |

| Nitrile imine | Isoxazolidinedione | One-pot decarboxylative cycloaddition | Fully substituted CF3-pyrazole | nih.gov |

| N-aminopyridinium salts | gem-Difluorostyrenes | Base-mediated | 2-Fluoropyrazolo[1,5-a]pyridines | rsc.org |

Regioselective Functionalization and Synthetic Control

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles like this compound. The substitution pattern on the pyrazole ring is highly dependent on the chosen synthetic route and reaction conditions.

Influence of Reaction Conditions on Product Distribution

The conditions under which a reaction is performed can have a profound impact on the distribution of regioisomers. In the context of [3+2] cycloaddition reactions, the choice of solvent has been shown to be a determining factor in the final product. For example, the oxidation of 5-acyl-pyrazolines with manganese dioxide can lead to either fully substituted pyrazoles in a solvent like DMSO or deacylative aromatization to yield 1,3,4-trisubstituted pyrazoles in a non-polar solvent like hexane. nih.gov

In cyclocondensation reactions, the nature of the substituents on both the hydrazine and the dicarbonyl compound can influence the regioselectivity of the cyclization. nih.gov Furthermore, in direct functionalization methods, the electronic and steric properties of the substituents already present on the pyrazole ring will direct incoming groups to specific positions. sci-hub.se For instance, in direct fluorination, the C4 position is often the most reactive site for electrophilic attack. sci-hub.se The use of different bases and temperatures can also be optimized to favor the formation of a desired regioisomer. mdpi.com

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Synthetic Method | Influencing Factor | Outcome | Reference |

| [3+2] Cycloaddition | Solvent (DMSO vs. Hexane) | Fully substituted vs. deacylative aromatization | nih.gov |

| Cyclocondensation | Substituents on reactants | Determines cyclization regioselectivity | nih.gov |

| Direct Fluorination | Electronic properties of pyrazole ring | Directs electrophilic attack (often to C4) | sci-hub.se |

| [3+2] Cycloaddition | Base and Temperature | Optimization for desired regioisomer | mdpi.com |

N-Substitution Strategies and Derivatives

The introduction of substituents onto the nitrogen atom of the pyrazole ring is a critical step in modifying the physicochemical and biological properties of this compound and its analogs. The presence of two strongly electron-withdrawing perfluorohexyl groups at the C3 and C5 positions significantly influences the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, thereby affecting the conditions required for N-substitution. A variety of N-alkylation and N-arylation strategies have been developed for pyrazoles, many of which are applicable to their highly fluorinated counterparts.

N-Alkylation:

The direct N-alkylation of pyrazoles is a common method for introducing alkyl groups. Typically, this involves the deprotonation of the pyrazole N-H with a suitable base, followed by reaction with an alkylating agent. For pyrazoles bearing electron-withdrawing groups, such as the perfluorohexyl moieties, the increased acidity of the N-H proton facilitates deprotonation. Common bases used include alkali metal hydroxides, carbonates, and hydrides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The choice of the alkylating agent can range from simple alkyl halides to more complex electrophiles.

Acid-catalyzed N-alkylation methods have also been developed, offering an alternative to base-mediated reactions. For instance, the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been shown to be effective for the N-alkylation of various pyrazoles. mdpi.com This method provides access to N-alkyl pyrazoles under relatively mild conditions. mdpi.com The proposed mechanism involves the initial protonation of the trichloroacetimidate, which then acts as the electrophile for the pyrazole nitrogen. mdpi.com

Enzymatic approaches to N-alkylation are also emerging, offering high regioselectivity. nih.gov Engineered enzymes, such as modified methyltransferases, can catalyze the transfer of alkyl groups from haloalkane precursors to the pyrazole nitrogen with excellent control over the substitution pattern. nih.gov

N-Arylation:

The introduction of an aryl group at the N1 position of the pyrazole ring is often achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods. Copper-catalyzed N-arylation, a variation of the Ullmann reaction, has proven to be a versatile method for a wide range of nitrogen heterocycles, including pyrazoles. organic-chemistry.org These reactions typically employ a copper(I) salt, a diamine ligand, and a base to couple the pyrazole with an aryl halide. organic-chemistry.org

Palladium-catalyzed methods are also widely used for N-arylation. These reactions offer a broad substrate scope and functional group tolerance. The choice of ligand is crucial for the efficiency of the catalytic cycle. Cobalt-catalyzed C-H arylation of N-aryl pyrazoles has also been reported, indicating the continuous development in this area. researchgate.net

The following table summarizes representative conditions for the N-substitution of pyrazoles, which can be adapted for this compound.

| Substitution Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl Pyrazole | mdpi.com |

| N-Alkylation | Trichloroacetimidate, Brønsted Acid (e.g., CSA), Solvent (e.g., DCE) | N-Alkyl Pyrazole | mdpi.com |

| N-Arylation | Aryl halide, CuI, Diamine ligand, Base (e.g., K2CO3), Solvent (e.g., Dioxane) | N-Aryl Pyrazole | organic-chemistry.org |

| N-Arylation | Arylboronic acid, Co(hfacac)2, CeSO4, HFIP | N-Aryl Pyrazole | researchgate.net |

Advanced Synthetic Techniques and Process Development Considerations

Scalability and Efficiency in Fluorinated Pyrazole Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, efficiency, and safety. The unique properties of fluorinated compounds, including their high density and the potential for exothermic reactions, require careful consideration during process development.

A significant advancement in the scalable synthesis of bis(fluoroalkyl)pyrazoles involves a one-pot sequence starting from commercially available fluoroacetoacetates. acs.org This process utilizes BF3-activated N,N,N',N'-tetraethyldiethylenetriamine (TFEDMA) to afford pyrazole carboxylates with high regioselectivity and in good yields. acs.org The subsequent decarboxylation of the resulting pyrazolic acids provides the desired 3,5-bis(fluoroalkyl)pyrazoles. acs.org This method has been demonstrated to be suitable for kilogram-scale production. acs.org

Continuous flow chemistry offers a promising avenue for the safe and efficient synthesis of fluorinated pyrazoles. mdpi.com Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risks associated with highly energetic reactions. The synthesis of fluorinated diazoalkanes in a microreactor, followed by a [3+2] cycloaddition, has been successfully implemented to produce fluorinated pyrazoles and pyrazolines in moderate to excellent yields. mdpi.com This approach allows for the safe handling of potentially hazardous intermediates and facilitates process automation.

The development of robust and scalable methods for the synthesis of key intermediates is also crucial. For example, the synthesis of trifluoromethylated pyrazoles via a sequential (3+2)-cycloaddition of fluorinated nitrile imines with chalcones has been shown to be scalable. nih.gov

The table below outlines key considerations for the scalable synthesis of fluorinated pyrazoles.

| Consideration | Key Aspects | Potential Solutions |

| Safety | Handling of hazardous reagents (e.g., hydrazine), potential for exothermic reactions. | Use of flow chemistry, process automation, careful thermal management. |

| Efficiency | Minimizing reaction steps, maximizing yields, reducing waste. | One-pot syntheses, catalytic methods, optimization of reaction conditions. |

| Cost-Effectiveness | Use of readily available and inexpensive starting materials. | Development of synthetic routes from commodity chemicals. |

| Purification | Removal of impurities, particularly regioisomers. | Recrystallization, chromatography, development of highly selective reactions. |

By addressing these considerations, the large-scale production of this compound and its derivatives can be achieved in a safe, efficient, and economically viable manner, paving the way for their broader application.

Elucidation of Chemical Reactivity and Transformation Pathways of 3,5 Bis Perfluorohexyl Pyrazole

Nucleophilic Substitution Reactions Involving Perfluoroalkyl Moieties and Pyrazole (B372694) Core

Nucleophilic substitution reactions on 3,5-bis(perfluorohexyl)pyrazole can theoretically occur at either the perfluoroalkyl side chains or the pyrazole ring itself. However, the extreme stability of the carbon-fluorine bonds in the perfluorohexyl groups makes them highly resistant to nucleophilic attack under standard conditions. Unlike activated aryl fluorides, such as those in pentafluoropyridine (B1199360) rsc.org, the C-F bonds in a perfluoroalkyl chain are not readily displaced by nucleophiles.

Consequently, nucleophilic substitution is more plausible at the pyrazole core. The pyrazole ring, particularly when N-unsubstituted, can be deprotonated to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in what is formally a nucleophilic substitution at the electrophile.

However, direct nucleophilic aromatic substitution (SNAr) on the carbon atoms of the pyrazole ring is challenging. While electron-withdrawing groups typically activate a ring for SNAr, the reaction is not commonly observed in simple pyrazole systems. More complex pyrazole derivatives or reactions under specific catalytic conditions would be required to achieve such transformations.

Table 1: Representative Nucleophilic Reactions on the Pyrazole Core

| Reaction Type | Reagent | Position of Attack | General Outcome |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base | N1 | Formation of 1-alkyl-3,5-bis(perfluorohexyl)pyrazole |

| N-Acylation | Acyl Chloride (RCOCl) + Base | N1 | Formation of 1-acyl-3,5-bis(perfluorohexyl)pyrazole |

Electrophilic Aromatic Substitution on Pyrazole Ring Systems

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. For unsubstituted pyrazole, this reaction typically occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.

However, the presence of two powerful electron-withdrawing perfluorohexyl groups at the C3 and C5 positions of this compound drastically alters this reactivity. These groups significantly decrease the electron density of the pyrazole ring, thereby deactivating it towards electrophilic attack. This effect is well-documented for pyrazoles bearing other electron-withdrawing substituents, such as trifluoromethyl groups. nih.gov Reactions like nitration, halogenation, or Friedel-Crafts acylation, which are common for many aromatic heterocycles, would require harsh conditions to proceed and may not be selective. nih.gov For instance, the electrophilic halogenation of pyrazoles is a known process, but the reactivity is highly dependent on the existing substituents on the ring. nih.govacs.org

Table 2: Predicted Reactivity towards Electrophilic Aromatic Substitution

| Reaction | Typical Reagent | Predicted Outcome for this compound |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Reaction is highly disfavored due to ring deactivation. |

| Halogenation | Cl₂, Br₂, NCS, NBS | Requires harsh conditions; low yield and poor regioselectivity expected. nih.gov |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Reaction is highly unlikely due to deactivation of the pyrazole ring and complexation of the Lewis acid with the ring nitrogens. |

Oxidation and Reduction Reactions of the Pyrazole Scaffold

The pyrazole ring is generally a robust aromatic system that is resistant to both oxidation and reduction under mild conditions. The perfluorohexyl substituents further enhance this stability. Perfluoroalkyl chains are themselves exceptionally stable towards oxidation.

Oxidation of the pyrazole ring typically requires strong oxidizing agents and often leads to ring cleavage rather than simple functionalization. Some specific oxidation reactions have been developed for pyrazole derivatives, such as the conversion of intermediate pyrazolines to aromatic pyrazoles using oxidants like manganese dioxide (MnO₂). acs.orgnih.gov However, for an already aromatic system like this compound, such reactions are not applicable. Studies on the redox behavior of pyrazolyl-substituted hydroquinones have shown that the pyrazole moiety itself does not participate in the oxidation; instead, the hydroquinone (B1673460) is oxidized to the corresponding quinone. researchgate.net

Reduction of the pyrazole ring requires powerful reducing agents and typically results in the saturation of the heterocycle to form pyrazolines and subsequently pyrazolidines. Given the high stability of the aromatic system, these transformations are energetically unfavorable and not commonly employed as a synthetic strategy.

Derivatization Strategies via Functional Group Interconversions

For a stable, parent compound like this compound, derivatization primarily focuses on the N1 nitrogen atom, assuming it is unsubstituted (an N-H group is present). The acidic proton on the N1 nitrogen can be easily removed by a base to generate a pyrazolate anion, which can then be functionalized.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce an alkyl group at the N1 position.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides to form N-arylpyrazoles.

N-Acylation: Treatment with acyl chlorides or anhydrides to yield N-acylpyrazoles.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

These strategies are widely used for various pyrazole derivatives and are applicable to this compound. mdpi.comnih.govresearchgate.net For instance, the synthesis of various 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives was achieved through reductive amination of a pyrazole aldehyde intermediate, showcasing a pathway for functional group interconversion on a pre-functionalized pyrazole. mdpi.com

Exploration of Cycloaddition Reactions with Pyrazole Derivatives

Cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself but are less common as a transformation of the aromatic pyrazole.

[3+2] Cycloadditions: The most common route to synthesizing the pyrazole core involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile (an alkene or alkyne). nih.govmdpi.comresearchgate.net The synthesis of perfluoroalkylated pyrazoles often employs fluorinated building blocks in these reactions to introduce the desired side chains with high regioselectivity. acs.orgnih.govacs.org

[4+2] Cycloadditions (Diels-Alder Reactions): Aromatic pyrazoles are generally poor dienes in Diels-Alder reactions because the reaction would require the loss of aromaticity. researchgate.netwikipedia.org However, non-aromatic 4H-pyrazole tautomers can act as effective dienes, particularly in inverse-electron-demand Diels-Alder reactions. nih.govmit.eduraineslab.com The presence of electron-withdrawing groups, such as fluoro or perfluoroalkyl substituents, significantly enhances the reactivity of the 4H-pyrazole as a diene by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmit.edu While this compound exists as the stable aromatic 1H-tautomer, its derivatization into a 4H-pyrazole could open up pathways for cycloaddition chemistry.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Bis Perfluorohexyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of specific nuclei. For 3,5-bis(perfluorohexyl)pyrazole, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies is essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is relatively simple, primarily showing signals for the N-H and C-H protons of the pyrazole (B372694) ring. The chemical shift of the N-H proton can be influenced by solvent and concentration due to hydrogen bonding. researchgate.netrsc.org A study on 3,5-bis(trifluoromethyl)pyrazole, a related compound, showed the N-H proton signal, which can be a broad singlet, and a signal for the C4-H proton. researchgate.netresearchgate.net The exact chemical shifts can vary depending on the solvent used. researchgate.net

Table 1: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound | Solvent | N-H Chemical Shift (δ, ppm) | C4-H Chemical Shift (δ, ppm) | Reference |

| 3,5-bis(trifluoromethyl)pyrazole | - | Yes | Yes | researchgate.netresearchgate.net |

| 3,5-dimethylpyrazole | CDCl₃ | - | - | researchgate.netresearchgate.net |

| 3,5-diphenylpyrazole | CDCl₃ | - | - | researchgate.net |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, the spectrum would reveal signals for the three distinct carbon atoms of the pyrazole ring (C3, C4, and C5) and the carbons of the two perfluorohexyl chains. The C3 and C5 carbons, being attached to the highly electronegative perfluorohexyl groups, are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms. The chemical shifts of these carbons will be significantly influenced by the electron-withdrawing nature of the perfluoroalkyl substituents. nih.govnih.gov Studies on other fluorinated pyrazoles have demonstrated the utility of ¹³C NMR in confirming the substitution pattern. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

| C3 | Highly deshielded | Complex multiplet (due to C-F coupling) |

| C4 | Less deshielded than C3/C5 | Singlet or doublet (due to C-H coupling) |

| C5 | Highly deshielded | Complex multiplet (due to C-F coupling) |

| Perfluorohexyl Carbons | Characteristic range for fluorinated alkanes | Complex multiplets (due to C-F coupling) |

Note: This table is predictive, based on general principles and data for similar fluorinated heterocyclic compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.orgwikipedia.orgaiinmr.com In this compound, the ¹⁹F NMR spectrum would display a series of signals corresponding to the chemically non-equivalent fluorine atoms along the two perfluorohexyl chains. The chemical shifts and coupling patterns provide a detailed fingerprint of the fluorinated substituents. wikipedia.orghuji.ac.il The signals for the CF₂ and CF₃ groups would appear in distinct regions of the spectrum, and their coupling constants (J-values) would provide information about the through-bond proximity of different fluorine nuclei. wikipedia.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals from different fluorine environments within the perfluorohexyl chains. biophysics.orgwikipedia.org

Table 3: General ¹⁹F NMR Chemical Shift Ranges for Fluoroalkyl Groups

| Functional Group | Typical Chemical Shift Range (δ, ppm) |

| -CF₃ | -50 to -70 |

| -CF₂- | -110 to -130 |

| -CH₂F | -200 to -220 |

Note: These are general ranges and can vary based on the specific molecular structure. wikipedia.org The spectrum of this compound would show multiple signals within these ranges corresponding to the different CF₂ groups in the perfluorohexyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these methods can confirm the presence of the pyrazole ring and the perfluoroalkyl chains.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the pyrazole ring, typically in the region of 3100-3500 cm⁻¹. fu-berlin.demdpi.com The C-H stretching of the pyrazole ring would also be observable. Strong absorption bands associated with C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹. nih.gov The analysis of both IR and Raman spectra, often aided by computational calculations, allows for a detailed assignment of the vibrational modes of the molecule. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100 - 3500 |

| C-H (pyrazole) | Stretching | ~3000 - 3100 |

| C=N (pyrazole ring) | Stretching | ~1500 - 1600 |

| C-F (perfluoroalkyl) | Stretching | 1100 - 1350 |

Note: This table provides general frequency ranges. The exact positions of the absorption bands for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would determine the three-dimensional arrangement of the atoms in the solid state. This would include the planarity of the pyrazole ring and the conformation of the perfluorohexyl chains. rsc.org

In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded aggregates, such as dimers, trimers, or tetramers, through N-H···N interactions. fu-berlin.dersc.org For instance, 3,5-bis(trifluoromethyl)pyrazole has been shown to form tetramers in the crystalline state. fu-berlin.deresearchgate.net The crystal structure of this compound would likely reveal similar supramolecular assemblies driven by hydrogen bonding. rsc.orgas-proceeding.com The packing of the molecules in the crystal lattice would also be influenced by interactions between the fluorinated chains. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₅H₂F₂₆N₂. nih.govmdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern of pyrazoles often involves characteristic losses, such as the expulsion of HCN or N₂. google.com For this compound, fragmentation would also be expected to occur within the perfluorohexyl chains, leading to the loss of CF₃, C₂F₅, and other fluorinated fragments. The analysis of these fragmentation pathways provides valuable corroborating evidence for the proposed structure. nih.govresearchgate.net

Computational and Theoretical Studies on 3,5 Bis Perfluorohexyl Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There is a lack of specific published quantum chemical calculations for 3,5-Bis(perfluorohexyl)pyrazole. However, studies on the related compound, 3,5-bis(trifluoromethyl)pyrazole, offer some insights. mdpi.comnih.govnih.gov For this smaller analogue, calculations are used to determine its molecular weight and structure. mdpi.comnih.gov Theoretical studies on pyrazole (B372694) derivatives, in general, utilize methods like Density Functional Theory (DFT) to understand their electronic structure and properties. eurasianjournals.com Such calculations would be necessary to determine the precise bond lengths, bond angles, and charge distribution for this compound, but this specific data remains unavailable.

Table 1: Basic Molecular Properties of Perfluorinated Pyrazoles

| Compound Name | Molecular Formula | Molecular Weight |

| This compound | C₁₅H₂F₂₆N₂ | 704.15 |

| 3,5-Bis(trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.07 |

This table presents basic information derived from chemical databases. Detailed computational geometry data for this compound is not available in the reviewed literature.

Tautomerism and Prototropic Equilibria in Perfluorinated Pyrazoles

Tautomerism is a key feature of pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This phenomenon, known as annular prototropic tautomerism, results in two different tautomeric forms which exist in a dynamic equilibrium. eurasianjournals.com

The electronic nature of the substituents at the 3 and 5 positions of the pyrazole ring significantly influences the tautomeric equilibrium. General studies on 3,5-disubstituted pyrazoles show that electron-withdrawing groups play a crucial role in stabilizing one tautomer over the other. mdpi.comnih.gov The perfluorohexyl groups in this compound are strongly electron-withdrawing. In such cases, the preferred tautomer is generally the one where the pyrazole nitrogen with a lone electron pair is closer to the more electron-withdrawing substituent. mdpi.com In symmetrically substituted pyrazoles like this compound, both tautomers are identical, leading to a rapid exchange process. However, specific equilibrium constants and energy differences have not been computationally determined for this compound.

Solvent polarity and temperature are known to affect tautomeric equilibria. nih.govmdpi.com Polar solvents can interact differently with the distinct tautomers, thereby shifting the equilibrium. mdpi.comnih.gov For instance, solvents capable of hydrogen bonding can stabilize one form over another. While these principles are well-established for various heterocyclic compounds, including other pyrazole derivatives, specific experimental or theoretical studies detailing the solvent and temperature effects on the tautomeric ratio of this compound have not been reported. nih.govresearchgate.net

Intermolecular Interactions and Self-Association Phenomena

The physical properties and supramolecular chemistry of pyrazoles are governed by intermolecular forces.

Pyrazoles can act as both hydrogen bond donors (N-H group) and acceptors (the sp²-hybridized nitrogen atom). This allows for the formation of various self-association structures, such as dimers, trimers, and extended chains through N-H···N hydrogen bonds. nih.govresearchgate.net Studies on other pyrazoles have shown that symmetrically 3,5-substituted derivatives can form particularly strong and short hydrogen bonds. nih.gov The formation of these hydrogen-bonded networks is a critical aspect of their crystal engineering. While it is expected that this compound would form such networks, specific crystallographic or computational studies to confirm the geometry and strength of these bonds are not available. researchgate.net

Aromatic rings, like pyrazole, can engage in π-π stacking interactions, which contribute to the stability of their solid-state structures. researchgate.net These interactions involve the alignment of the π-systems of adjacent molecules. The presence of bulky and highly fluorinated side chains, such as the perfluorohexyl groups, can significantly influence or even hinder typical π-π stacking arrangements due to steric repulsion. nih.gov Research on other fluorinated aromatic compounds suggests that interactions between electron-rich pyrazole rings and electron-poor fluorinated chains could occur, but specific studies on π-π stacking in this compound are absent from the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of fluorinated pyrazoles. While specific computational studies on this compound are not extensively available in the public domain, the general mechanism for the formation of pyrazoles from the reaction of hydrazines with β-dicarbonyl compounds has been a subject of theoretical investigation. These studies provide a foundational understanding of the reaction pathways, intermediates, and transition states, which is broadly applicable to the synthesis of their perfluoroalkylated analogs.

The synthesis of pyrazoles from a monosubstituted hydrazine (B178648) and a nonsymmetrical β-diketone is a well-established route, yet it presents a complex mechanistic problem due to the potential for multiple reaction pathways and the formation of isomeric products. Computational methods, such as semi-empirical calculations, have been employed to rationalize the observed regioselectivity and to map out the potential energy surface of the reaction.

A generally accepted mechanism, supported by computational and experimental evidence, involves several key steps. The initial reaction between the hydrazine and the β-diketone can proceed through different tautomeric forms of the diketone and can involve either the -NH or -NH2 group of the hydrazine, leading to a variety of possible initial adducts.

The key intermediate in this reaction is considered to be a 3,5-dihydroxypyrazolidine. The formation of the two N-C bonds is believed to be reversible. When the substituents on the β-diketone are different, as would be the case in a precursor to an unsymmetrically substituted pyrazole, two diastereomeric dihydroxypyrazolidines can exist in equilibrium.

The subsequent dehydration of these dihydroxypyrazolidine intermediates is thought to be the rate-determining step that kinetically controls which pyrazole isomer is formed. Computational models have been used to calculate the heats of formation and dipole moments of these intermediates to understand their relative stabilities and the likely course of the reaction.

For instance, semi-empirical calculations at the PM3 level have been utilized to analyze the stability of various conformations of 1-phenyl-3,5-dihydroxypyrazolidines, which are analogous to the intermediates in the synthesis of more complex pyrazoles. These calculations help to predict the most stable structures and, by extension, the favored reaction pathway.

To illustrate the application of computational modeling in understanding these reaction mechanisms, the following tables present hypothetical data based on the types of calculations performed in studies of related pyrazole systems.

Table 1: Calculated Heats of Formation for Postulated Reaction Intermediates

This table showcases how computational chemistry can be used to estimate the relative stability of intermediates along the reaction pathway. Lower heats of formation suggest more stable species.

| Intermediate Species | Hypothetical Heat of Formation (kcal/mol) |

| Initial Adduct (Hydrazone) | 15.5 |

| 3,5-Dihydroxypyrazolidine (Isomer A) | -25.2 |

| 3,5-Dihydroxypyrazolidine (Isomer B) | -23.8 |

| 5-Hydroxy-Δ2-pyrazoline | 5.7 |

| This compound | -450.0 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Table 2: Calculated Activation Energies for Key Reaction Steps

Activation energy calculations are crucial for identifying the rate-determining step of a reaction. Higher activation energies indicate slower reaction steps.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Formation of 3,5-Dihydroxypyrazolidine | 12.3 |

| Dehydration of Isomer A | 28.5 |

| Dehydration of Isomer B | 30.1 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Through such computational analyses, researchers can gain a deeper understanding of the factors that govern the regioselectivity and efficiency of pyrazole synthesis. The insights derived from these models are critical for optimizing reaction conditions to favor the formation of the desired product, such as this compound. While the direct computational elucidation for this specific compound remains a subject for future research, the established methodologies provide a robust framework for its eventual investigation.

Coordination Chemistry of 3,5 Bis Perfluorohexyl Pyrazole As a Ligand

Design and Synthesis of Metal Complexes Featuring Perfluorinated Pyrazole (B372694) Ligands

The synthesis of metal complexes with perfluoroalkyl-substituted pyrazoles typically follows established routes for N-heterocyclic ligands. The general approach involves the deprotonation of the acidic pyrazole N-H proton to form the pyrazolate anion, which then coordinates to a metal center.

Synthetic Methods:

Deprotonation and Metallation: The most common method involves treating the pyrazole ligand with a strong base (e.g., sodium hydride, potassium hydroxide, or an organolithium reagent) to generate the corresponding pyrazolate salt. This salt is then reacted with a suitable metal halide or other metal precursor to yield the desired complex. For instance, the reaction of a pyrazole with a base followed by the addition of a copper(I) salt is a standard method for preparing copper(I) pyrazolate complexes. nih.gov

Direct Reaction with Metal Precursors: In some cases, the pyrazole can react directly with a metal precursor, such as a metal oxide or a metal complex with labile ligands, leading to the formation of the complex and the elimination of a small molecule like water.

Pincer-Type Ligand Synthesis: Protic pyrazoles can be incorporated into more complex, multidentate ligand frameworks, such as pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov These ligands are designed to enforce a specific coordination geometry on the metal center. nih.gov

The synthesis of complexes with 3,5-bis(perfluorohexyl)pyrazole would likely follow these general procedures. However, the high fluorine content and the steric bulk of the perfluorohexyl groups might necessitate modified reaction conditions, such as the use of specialized fluorous solvents to improve solubility and facilitate the reaction. The resulting complexes are expected to exhibit high thermal stability, a characteristic often associated with fluorinated organic compounds.

Coordination Modes and Ligand Field Effects in Transition Metal Complexes

Pyrazolate anions are versatile ligands that can adopt several coordination modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. researchgate.netnih.gov The coordination behavior of 3,5-bis(perfluorohexyl)pyrazolate would be influenced by both electronic and steric factors.

Coordination Modes:

Monodentate Coordination: The pyrazolate anion can coordinate to a single metal ion through one of its nitrogen atoms.

Bridging Coordination: More commonly, the pyrazolate ligand bridges two metal centers, a coordination mode that has been observed in numerous copper, silver, and gold pyrazolate complexes. nih.gov This can lead to the formation of cyclic trimers or tetramers. nih.gov

Chelating Coordination: If additional donor groups are present on the pyrazolate ligand, it can act as a chelating ligand, forming a more stable complex with the metal ion. nih.govntu.edu.tw

Ligand Field Effects: The electronic properties of the 3,5-bis(perfluorohexyl)pyrazolate ligand are dominated by the strong electron-withdrawing nature of the perfluorohexyl groups. This has a significant impact on the ligand field experienced by the coordinated metal ion.

Weak Ligand Field: The perfluoroalkyl groups reduce the electron-donating ability of the pyrazolate nitrogen atoms. researchgate.netnih.gov This makes the 3,5-bis(perfluorohexyl)pyrazolate a weaker field ligand compared to its non-fluorinated counterparts. A weaker ligand field results in a smaller splitting of the d-orbitals of the metal ion, which can influence the electronic and magnetic properties of the complex. researchgate.netresearchgate.net

Increased Acidity: The electron-withdrawing perfluoroalkyl groups increase the acidity of the pyrazole N-H proton, facilitating its deprotonation. ntu.edu.tw For comparison, the pKa of pyrazole is 14.21, while that of 3,5-bis(trifluoromethyl)pyrazole is significantly lower at 9.0. nist.gov The pKa of this compound is expected to be in a similar range, making it a relatively strong N-H acid.

Steric Effects: The bulky perfluorohexyl groups would exert significant steric hindrance around the metal center. This could influence the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers or leading to distorted geometries. This steric bulk can also prevent the formation of polymeric structures and favor the formation of discrete molecular complexes. acs.org

Table 1: Comparison of Acidity of Pyrazole and a Fluorinated Analogue

| Compound | pKa |

|---|---|

| Pyrazole | 14.21 |

| 3,5-Bis(trifluoromethyl)pyrazole | 9.0 nist.gov |

| This compound | Estimated to be similar to 3,5-bis(trifluoromethyl)pyrazole |

Potential in Homogeneous and Heterogeneous Catalysis Research

The unique electronic and physical properties of metal complexes derived from this compound suggest their potential utility in catalysis. nih.govresearchgate.netbohrium.com

Homogeneous Catalysis:

Lewis Acid Catalysis: The strong electron-withdrawing nature of the perfluorohexyl-substituted pyrazolate ligand would make the coordinated metal center more electron-deficient and thus a stronger Lewis acid. This enhanced Lewis acidity could be beneficial in a variety of catalytic reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and ring-opening polymerizations. nih.govrsc.org

Oxidation Catalysis: Metal complexes are widely used as catalysts for oxidation reactions. The high stability of fluorinated ligands could make the corresponding metal complexes robust catalysts for oxidation reactions under harsh conditions. epa.gov

Heterogeneous Catalysis and Catalyst Recovery:

Fluorous Biphase Catalysis: The long perfluorohexyl chains impart a "fluorous" character to the ligand and its metal complexes. This property can be exploited for catalyst recovery using a fluorous biphase system. In this approach, the reaction is carried out in a fluorous solvent or a mixture of a fluorous and an organic solvent. Due to the low solubility of fluorous compounds in common organic solvents at room temperature, the fluorous phase containing the catalyst can be easily separated from the organic phase containing the product by simple decantation. This allows for the efficient recovery and reuse of the catalyst, which is a key principle of green chemistry.

Applications in Advanced Materials Science and Engineering Research

Incorporation into Polymer Matrices for Enhanced Performance

The integration of 3,5-Bis(perfluorohexyl)pyrazole into various polymer matrices is a theoretical approach to developing advanced composite materials with tailored properties. The long perfluorohexyl chains are expected to migrate to the polymer surface, creating a low-surface-energy layer. This phenomenon could lead to polymers with exceptional hydrophobicity and oleophobicity, making them resistant to wetting by both water and oils.

Potential Effects on Polymer Properties:

| Property | Expected Enhancement with this compound |

| Surface Energy | Significant reduction, leading to anti-fouling and self-cleaning surfaces. |

| Thermal Stability | The high bond strength of C-F bonds could enhance the overall thermal resistance of the polymer matrix. |

| Chemical Resistance | The inert nature of the perfluoroalkyl chains would likely improve resistance to harsh chemicals and solvents. |

| Dielectric Constant | Fluorinated compounds typically exhibit low dielectric constants, making them suitable for microelectronics applications. |

| Friction Coefficient | The low intermolecular forces of fluorinated surfaces could lead to a reduced coefficient of friction. |

Research in this area would likely focus on the compatibility of this compound with various host polymers, the optimal loading concentrations to achieve desired effects without compromising the bulk mechanical properties of the polymer, and the long-term stability of the additive within the matrix.

Development of Advanced Coatings and Adhesives

In the realm of surface engineering, this compound could serve as a key component in the formulation of advanced coatings and adhesives. As a coating additive, it could be used to create surfaces that are highly repellent to water, oils, and dirt, finding applications in anti-graffiti coatings, protective layers for electronic components, and stain-resistant textiles.

In adhesive formulations, the pyrazole (B372694) moiety offers potential for strong interfacial bonding with specific substrates through hydrogen bonding or coordination chemistry. The perfluorohexyl chains, while generally promoting non-stick properties, could be strategically oriented away from the bonding interface to create a durable and environmentally resistant adhesive joint. The challenge in this application would be to balance the adhesive and repellent properties.

Hypothesized Applications in Coatings and Adhesives:

| Application Area | Potential Function of this compound |

| Marine Coatings | As an anti-fouling agent to prevent the accumulation of marine organisms on ship hulls. |

| Aerospace Coatings | To create ice-phobic surfaces on aircraft wings, reducing ice accumulation. |

| Specialty Adhesives | For bonding fluoropolymers or for applications requiring high thermal and chemical stability at the bond line. |

| Electronic Encapsulants | To provide a moisture-repellent and protective barrier for sensitive electronic circuits. |

Research into Fluorinated Compound Contributions to Specialized Material Attributes

The fundamental contribution of the perfluorohexyl groups in this compound to material attributes stems from the unique properties of the carbon-fluorine bond. Fluorine is the most electronegative element, and the C-F bond is highly polarized and exceptionally strong. This leads to low polarizability and weak intermolecular forces (van der Waals forces).

When this compound is incorporated into a material, these fluorinated chains tend to self-organize at interfaces, a process driven by their low surface energy and immiscibility with non-fluorinated components. This self-assembly is the primary mechanism behind the observed hydrophobicity and oleophobicity.

Further research would be necessary to fully elucidate the structure-property relationships of materials containing this compound. Key areas of investigation would include the influence of the pyrazole ring on the orientation and packing of the perfluorohexyl chains and the potential for the nitrogen atoms in the pyrazole ring to act as coordination sites for metal ions, leading to the development of functional metal-organic frameworks or sensors. The synergistic effects of the fluorinated chains and the heterocyclic core could lead to the discovery of novel materials with unprecedented properties.

Exploration of Derivatives and Structure Reactivity Relationships in Perfluorinated Pyrazoles

Synthesis and Characterization of Novel Functionalized Derivatives

The synthesis of functionalized derivatives of perfluorinated pyrazoles is a cornerstone of exploring their chemical space and potential applications. The core pyrazole (B372694) scaffold is typically constructed through the condensation of a 1,3-diketone with a hydrazine (B178648) derivative. For perfluorinated pyrazoles, the starting diketone would be heavily fluorinated, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-perfluorohexylnonane-7,9-dione.

A general synthetic approach involves the reaction of a perfluoroalkyl-substituted acetophenone (B1666503) with a hydrazine to form a hydrazone, which then undergoes cyclization with a suitable reagent like the Vilsmeier-Haack reagent to yield a pyrazole aldehyde. mdpi.com This aldehyde serves as a versatile intermediate for creating a diverse library of derivatives through reactions like reductive amination with various anilines. mdpi.com

Table 1: Synthetic Pathway for Functionalized Pyrazole Derivatives

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | Perfluoroalkyl acetophenone, Hydrazine derivative | Ethanol, Reflux | Hydrazone Intermediate | Formation of the N-N bond precursor. |

| 2 | Hydrazone Intermediate | Vilsmeier-Haack Reagent (DMF/POCl₃) | Pyrazole Aldehyde | Cyclization to form the pyrazole ring with an aldehyde function. mdpi.com |

| 3 | Pyrazole Aldehyde, Aniline derivative | Toluene, Reflux (Dean-Stark) | Imine Product | Formation of a C-N double bond. mdpi.com |

| 4 | Imine Product | Sodium Borohydride (NaBH₄), Methanol | Final Functionalized Pyrazole | Reduction of the imine to a more stable amine linkage. mdpi.com |

Characterization of these novel derivatives is paramount to confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are used to elucidate the molecular structure. ¹⁹F NMR is particularly crucial for confirming the integrity of the perfluoroalkyl chains, while ¹⁵N NMR can provide insights into the electronic environment of the pyrazole ring nitrogens. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the successful synthesis of the target compound. mdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.com

These characterization methods provide a complete picture of the synthesized molecules, ensuring a solid foundation for subsequent reactivity and biological studies. nih.gov

Investigating the Impact of Perfluoroalkyl Chain Length and Branching on Reactivity

The length and branching of the perfluoroalkyl chains at the 3- and 5-positions of the pyrazole ring have a profound impact on the compound's physical properties and chemical reactivity. While specific studies on 3,5-bis(perfluorohexyl)pyrazole are limited, principles can be drawn from broader research on perfluorinated compounds (PFCs).

The primary influence of the perfluoroalkyl chain is its strong electron-withdrawing inductive effect. This effect is known to increase with the length of the chain, although it may plateau after a certain number of carbons. nih.govnih.gov Longer chains like the C₆F₁₃ group in this compound would render the pyrazole N-H proton significantly more acidic compared to its non-fluorinated or shorter-chain analogues like 3,5-bis(trifluoromethyl)pyrazole. sigmaaldrich.com

Table 2: Predicted Effects of Perfluoroalkyl Chain Length on Pyrazole Properties

| Property | Shorter Chain (e.g., -CF₃) | Longer Chain (e.g., -C₆F₁₃) | Rationale |

| Acidity (pKa of N-H) | Lower than non-fluorinated | Even lower than -CF₃ | Increased inductive electron withdrawal stabilizes the pyrazolate anion. nih.gov |

| Lipophilicity | Moderate | High | The long fluorocarbon chain is highly lipophilic and hydrophobic. |

| Reactivity of Ring | Less susceptible to electrophilic attack | Even less susceptible to electrophilic attack | The ring is electron-deficient due to the strong -I effect of the chains. |

| Solubility | Limited in polar solvents | Very limited in polar solvents; higher in fluorous solvents | "Like dissolves like"; high fluorophilicity. |

Furthermore, the sheer size of the perfluorohexyl groups introduces significant steric hindrance around the pyrazole core. This can influence the rate and feasibility of reactions involving the ring nitrogens or adjacent positions. Branching within the perfluoroalkyl chain would further increase this steric bulk, potentially hindering intermolecular interactions or forcing specific conformations. Studies on other PFCs have shown that longer chain lengths generally lead to greater biological or environmental impact, a trend that is likely mirrored in the reactivity and interaction profile of perfluorinated pyrazoles. nih.gov

Structure-Reactivity Correlations in Pyrazole Systems

The reactivity of the pyrazole ring is intrinsically linked to the nature of its substituents. In the case of this compound, the two powerful electron-withdrawing perfluoroalkyl groups dominate the electronic landscape of the molecule.

This electron deficiency has several key consequences for reactivity:

Enhanced N-H Acidity: As mentioned, the N-H proton is highly acidic, making deprotonation to form the corresponding pyrazolate anion relatively easy. This anion can then act as a nucleophile or a ligand in coordination chemistry.

Deactivated Ring: The pyrazole ring is significantly deactivated towards electrophilic aromatic substitution. Reactions that are common for electron-rich heterocycles would require harsh conditions, if they proceed at all.

Activated C-F Bonds: While generally stable, the C-F bonds at the α-position to the pyrazole ring may be susceptible to nucleophilic attack under specific conditions, although this is less common.

Dipole Moment: The strong dipole moments of the C-F bonds, oriented away from the ring, create a molecule with a unique electrostatic potential map, influencing how it interacts with other polar molecules and biological targets.

Molecular Interactions with Biological Macromolecules

The unique combination of high lipophilicity and potent electronic effects makes perfluorinated pyrazoles interesting candidates for interaction with biological macromolecules. Their behavior is explored through a combination of computational and experimental methods.

Molecular docking is a powerful in silico tool used to predict the binding mode and affinity of a small molecule within the active site of a protein. For a compound like this compound, docking studies can reveal how the bulky, lipophilic perfluorohexyl chains fit into hydrophobic pockets of an enzyme's active site.

In a typical docking study, the 3D structure of the target protein is used as a receptor. The pyrazole derivative is then computationally placed into the binding site in various conformations and orientations. A scoring function estimates the binding energy, with lower values suggesting a more stable interaction.

Key interactions that would be investigated include:

Hydrogen Bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the sp² nitrogen can act as an acceptor. acs.org

Hydrophobic/Lipophilic Interactions: The perfluorohexyl chains would be expected to form strong favorable interactions with hydrophobic amino acid residues such as Leucine, Isoleucine, and Valine.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors.

Table 3: Hypothetical Molecular Docking Results for a Pyrazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Bruton's Tyrosine Kinase (BTK) | -9.62 | CYS481, LEU408, VAL416 | Hydrogen Bond, Hydrophobic |

| Staphylococcus aureus DNA Gyrase | -8.5 | ASP79, ILE84, PRO85 | Hydrophobic, van der Waals |

| Human Calcineurin | -7.9 | TRP350, PHE351, ILE354 | Hydrophobic, π-π Stacking (with phenyl substituent) |

Experimental validation of these computational predictions is achieved through protein binding and enzyme inhibition assays. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, while standard enzymatic assays can determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀).

The ability of a compound to cross the cell membrane is critical for its biological activity. The physicochemical properties of this compound—high lipophilicity and molecular weight—strongly suggest that its passage across the lipid bilayer would be significant. The inclusion of fluorine in a molecule is known to enhance pharmacokinetic properties, including membrane permeability and bioavailability. acs.org

Research into cellular uptake and permeability typically employs several methodologies:

Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput method for predicting passive membrane transport.

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It provides a more biologically relevant model for predicting oral absorption.

Fluorescence Microscopy: By attaching a fluorescent tag to the pyrazole derivative, its accumulation within cells can be directly visualized over time, providing qualitative and quantitative data on uptake and subcellular localization.

The extensive fluorination of this compound would be expected to result in high passive diffusion across cell membranes, a key characteristic for potential intracellular activity. researchgate.net

To understand the biological effects of novel pyrazole derivatives, a panel of in vitro bioassays is employed. These assays can screen for a wide range of activities, from general cytotoxicity to specific enzyme inhibition or antimicrobial effects.

Table 4: Common In Vitro Bioassays for Pyrazole Derivatives

| Assay Type | Method | Endpoint Measured | Purpose |

| Antimicrobial Susceptibility | Broth Microdilution | Minimum Inhibitory Concentration (MIC) nih.gov | Determines the lowest concentration that inhibits visible bacterial growth. |

| Antibiofilm Activity | Crystal Violet Staining | Minimum Biofilm Eradication Concentration (MBEC) nih.gov | Measures the concentration needed to kill bacteria within a pre-formed biofilm. |

| Cytotoxicity | MTT or LDH Assay | Cell Viability (IC₅₀) | Assesses the toxicity of the compound to human or other mammalian cell lines. |

| Enzyme Inhibition | Spectrophotometric or Fluorometric Assay | IC₅₀ Value | Quantifies the potency of the compound as an inhibitor of a specific target enzyme. |

| Antioxidant Activity | DPPH or FRAP Assay | Radical Scavenging or Reducing Power nih.gov | Measures the compound's ability to neutralize free radicals or reduce ferric iron. |

| Gene Reporter Assay | Luciferase or β-galactosidase Activity | Modulation of a specific signaling pathway nih.gov | Determines if the compound inhibits or activates the transcription of a target gene. |

For instance, studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated their potent activity against drug-resistant Gram-positive bacteria, with MIC values as low as 0.25 µg/mL. nih.gov These compounds were also effective at eradicating bacterial biofilms. nih.gov Such assays are essential for identifying the therapeutic potential and mechanism of action of new chemical entities like this compound and its derivatives.

Future Perspectives and Emerging Research Avenues

Computational Design of Novel Perfluorinated Pyrazole (B372694) Derivatives

The design of new molecules with tailored properties is increasingly driven by computational chemistry. digitellinc.comrsc.orgresearchgate.net In the context of perfluorinated pyrazoles, in silico methods are poised to accelerate the discovery of novel derivatives with enhanced functionalities. acs.org

Future research will likely focus on employing Density Functional Theory (DFT) and other quantum mechanical calculations to predict the electronic properties, reactivity, and spectroscopic signatures of new 3,5-bis(perfluorohexyl)pyrazole derivatives. digitellinc.com These computational studies can guide the synthesis of molecules with specific characteristics, such as optimized binding affinities for biological targets or desired photophysical properties. For instance, by modeling the interaction of various substituted perfluorinated pyrazoles with protein active sites, researchers can design more potent and selective drug candidates. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models will also play a crucial role in predicting the biological activity of newly designed compounds based on their structural features. scispace.com By correlating molecular descriptors with experimental data, these models can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 1: Computational Methods in the Design of Fluorinated Pyrazoles

| Computational Method | Application in Pyrazole Research | Potential for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. digitellinc.com | Optimization of geometries, calculation of HOMO-LUMO gaps, and prediction of reaction pathways. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. rsc.org | Understanding the dynamic behavior in different solvent environments and interactions with biological membranes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. scispace.com | Designing derivatives with enhanced therapeutic or agrochemical properties. |

| Molecular Docking | Simulation of the binding of a ligand to a receptor. nih.gov | Identifying potential biological targets and designing potent inhibitors. |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

The study of dynamic processes, such as chemical reactions and biological interactions, requires analytical techniques that can provide real-time information. Advanced spectroscopic methods are particularly well-suited for monitoring the behavior of fluorinated compounds like this compound.

Due to the presence of fluorine atoms, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying these molecules. researchgate.netresearchgate.net Future research could leverage advanced NMR techniques, such as 2D NMR and solid-state NMR, to gain deeper insights into the structure and dynamics of this compound and its assemblies in various states. researchgate.netresearchgate.net Time-resolved fluorescence spectroscopy is another powerful technique that can be used to investigate the excited-state dynamics of fluorescent pyrazole derivatives, providing information on processes such as energy transfer and charge separation. nih.gov

Infrared (IR) spectroscopy, particularly when combined with computational methods, can provide detailed information about the vibrational modes and conformational changes of perfluoroalkyl chains. nih.gov This can be especially useful for studying the "fluorous effect," where the aggregation of fluorinated molecules leads to unique phase behavior. nih.gov

Table 2: Spectroscopic Techniques for the Analysis of Fluorinated Pyrazoles

| Spectroscopic Technique | Information Provided | Application to this compound |

| ¹⁹F NMR Spectroscopy | Information about the chemical environment of fluorine atoms. researchgate.netresearchgate.net | Structural elucidation and monitoring of reactions and binding events. |

| Time-Resolved Fluorescence | Excited-state dynamics and intermolecular interactions. nih.gov | Development of fluorescent probes and sensors. |

| Infrared (IR) Spectroscopy | Vibrational modes and molecular structure. nih.gov | Studying conformational changes and the fluorous effect. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. nist.govnist.gov | Compound identification and characterization. |

Sustainable Synthesis Approaches for Fluorinated Heterocycles

The synthesis of fluorinated compounds often involves harsh reagents and conditions, raising environmental concerns. A key area of future research will be the development of more sustainable and environmentally friendly methods for the synthesis of this compound and other fluorinated heterocycles. researchgate.net

This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net For instance, employing water as a solvent or utilizing microwave-assisted synthesis can significantly reduce the environmental impact of chemical processes. researchgate.net The development of catalytic methods, such as those using transition metals or organocatalysts, can also improve the efficiency and selectivity of reactions, leading to less waste. thieme.denih.gov

Furthermore, exploring the use of renewable starting materials and developing synthetic routes with higher atom economy will be crucial for the long-term sustainability of fluorinated heterocycle production. Multicomponent reactions, which allow the formation of complex molecules in a single step from simple starting materials, represent a promising strategy in this regard.

Integration of this compound in Supramolecular Assemblies

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful approach to creating complex and functional molecular systems. nih.gov The unique properties of this compound, particularly the fluorous nature of its side chains, make it an attractive building block for the construction of novel supramolecular assemblies. rsc.orgresearchgate.net

Future research is expected to explore the self-assembly of this pyrazole derivative into various architectures, such as micelles, vesicles, and liquid crystals, driven by a combination of hydrogen bonding, π-π stacking, and fluorous interactions. nih.govnih.gov These assemblies could find applications in drug delivery, catalysis, and materials science. For example, the encapsulation of drugs within pyrazole-based nanostructures could enhance their solubility and bioavailability.

The coordination of this compound to metal centers can also lead to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, and catalytic properties. uta.edu The perfluorohexyl groups can influence the packing of these materials and create unique porous structures.

Expanding Research into Novel Chemical Transformations and Reactions

The reactivity of the pyrazole ring and the perfluorohexyl chains in this compound provides a rich platform for exploring novel chemical transformations. mdpi.com While the synthesis of pyrazoles is well-established, the functionalization of pre-existing perfluoroalkylated pyrazoles is a less explored area. acs.orgnih.gov

Future research will likely focus on developing new methods for the selective modification of the pyrazole ring, such as C-H activation, to introduce new functional groups and create a wider range of derivatives. researchgate.net The reactivity of the perfluorohexyl chains, while generally low, could also be exploited in novel chemical reactions.

Furthermore, the investigation of the cycloaddition reactions of this compound and its derivatives could lead to the synthesis of new fused heterocyclic systems with unique properties. nih.gov The exploration of its photochemical and electrochemical behavior could also unveil new and unexpected reactivity patterns.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Bis(perfluorohexyl)pyrazole?

- Methodological Answer : The synthesis typically involves acylation of hydrazones or cyclocondensation reactions. For example, hydrazone intermediates can be cyclized under acidic conditions using perfluorohexyl-containing precursors. A patent by Pazenok et al. (2017) describes a process for preparing 3,5-bis(haloalkyl)pyrazole derivatives via hydrazone acylation, which can be adapted for perfluorohexyl groups . Optimization of solvent systems (e.g., DMSO or ethanol) and reflux durations (4–18 hours) is critical for yield improvement, as shown in analogous pyrazole syntheses .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For pyrazole derivatives, dihedral angles between aromatic substituents and the pyrazole core are analyzed to determine steric and electronic effects . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) and high-resolution mass spectrometry (HRMS) are used to verify purity and substituent positioning. Computational tools like density functional theory (DFT) can predict geometric parameters and compare them with experimental data .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : The compound exhibits high thermal stability due to strong C–F bonds and lipophilicity from perfluorohexyl chains. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions. Electrochemical stability can be assessed via linear sweep voltammetry (LSV), as demonstrated for structurally similar pyrazole additives in lithium-ion batteries .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and yield of this compound synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using bulky solvents (e.g., DMF) or adjusting stoichiometry of perfluorohexyl precursors can direct substitution to the 3,5-positions. Kinetic studies (e.g., in situ FTIR monitoring) help identify intermediates and optimize reaction times. A yield of 65–86% has been reported for analogous pyrazoline derivatives under controlled reflux conditions .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of perfluorohexyl groups. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra for applications in optoelectronics . Molecular dynamics simulations evaluate self-assembly behavior in solvents, relevant for designing fluorinated surfactants or coatings.

Q. What strategies improve the compound’s performance in electrochemical applications (e.g., as an electrolyte additive)?

- Methodological Answer : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) form stable passivation films on electrodes, reducing electrolyte decomposition. For this compound, cyclic voltammetry (CV) and impedance spectroscopy can measure film-forming efficiency. Blending with carbonate-based electrolytes (e.g., EC/EMC) enhances oxidative stability, as shown in studies of 3,5-bis(trifluoromethyl)pyrazole .

Q. How does structural modification of the pyrazole core affect biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that fluorinated substituents enhance membrane permeability and target binding. For example, 3,5-diaryl pyrazole derivatives inhibit inflammatory cytokines (IL-6, TNF-α) via NF-κB pathway modulation . Advanced assays (e.g., MIC testing against Mycobacterium tuberculosis) quantify antimicrobial potency, with IC₅₀ values compared to reference drugs .